LogP Reduction: 3-(2-(Methylsulfonyl)ethoxy)azetidine vs 3-Ethoxyazetidine
The target compound exhibits a computed LogP (XLogP3 / consensus LogP) of –1.67, which is ≥1.5 log units lower than that of the simple 3-ethoxyazetidine comparator. This magnitude of shift indicates a marked increase in hydrophilicity driven by the electron-withdrawing, polar methylsulfonyl terminus [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = –1.67 (computed, vendor data sheet) |
| Comparator Or Baseline | 3-Ethoxyazetidine (CAS 88536-21-4): XLogP3 = –0.1 (PubChem computed) |
| Quantified Difference | ΔLogP ≈ –1.57 (target more hydrophilic) |
| Conditions | Computed LogP: vendor (Fluorochem) algorithm for target; PubChem XLogP3 for comparator. |
Why This Matters
Procurement decisions driven by lead-optimization LogP targets (e.g., CNS drug range 1–3) must account for this >1.5 log unit offset; substituting a 3-alkoxyazetidine without the sulfone will drastically alter permeability and solubility profiles.
- [1] PubChem, ‘3-Ethoxyazetidine – Compound Summary’, CID 22507733. View Source
